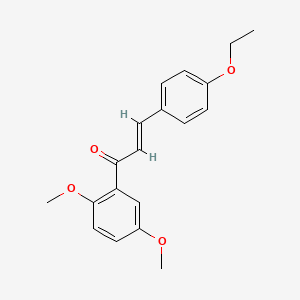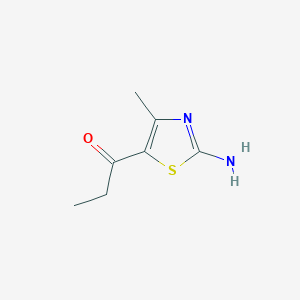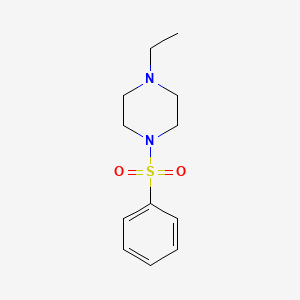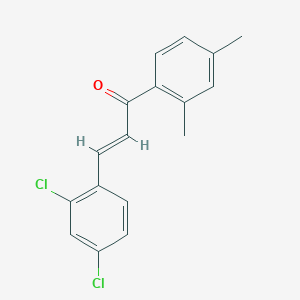
(2E)-3-(2,4-Dichlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(2,4-Dichlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly known as DCPM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. DCPM is a yellow crystalline powder that belongs to the class of chalcones and is synthesized by a multistep process.
Mecanismo De Acción
The mechanism of action of DCPM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. DCPM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. DCPM has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, DCPM has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCPM has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DCPM inhibits the activity of COX-2 and NF-κB, reduces the production of inflammatory cytokines, and induces apoptosis in cancer cells. In vivo studies have shown that DCPM exhibits anti-inflammatory and antioxidant effects, reduces tumor growth, and improves cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPM has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. DCPM can be easily synthesized in the laboratory using standard organic chemistry techniques, and its purity can be easily verified using analytical methods such as HPLC and NMR. However, DCPM has several limitations for laboratory experiments, including its limited availability and high cost. DCPM is also sensitive to light and air, which can affect its stability and purity.
Direcciones Futuras
DCPM has several potential future directions for scientific research. In medicine, DCPM could be further investigated for its potential use in the treatment of neurodegenerative diseases and cancer. In agriculture, DCPM could be studied for its potential use as a natural pesticide and plant growth enhancer. In material science, DCPM could be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DCPM and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
DCPM has been extensively studied for its potential applications in various fields of scientific research. In medicine, DCPM has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. DCPM has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In agriculture, DCPM has been studied for its ability to enhance plant growth and protect crops from pests and diseases. DCPM has also shown potential applications in material science, where it can be used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O/c1-11-3-7-15(12(2)9-11)17(20)8-5-13-4-6-14(18)10-16(13)19/h3-10H,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLBVONTDHQZHU-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




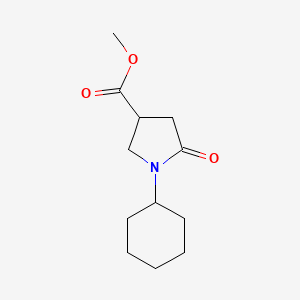
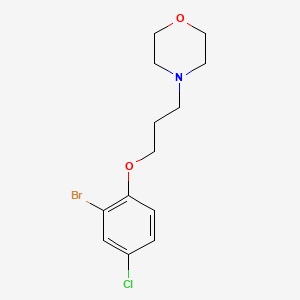
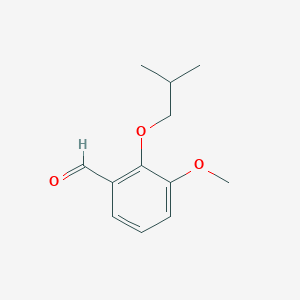
![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)

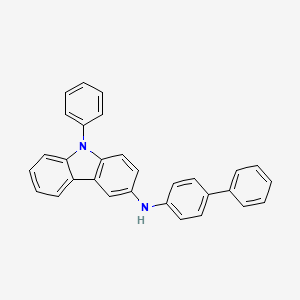
![(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070400.png)
